molecular formula C23H31BrO2 B14278208 18-Bromotricosa-8,17,19-triene-4,6-diynoic acid CAS No. 158182-76-4

18-Bromotricosa-8,17,19-triene-4,6-diynoic acid

Cat. No.: B14278208
CAS No.: 158182-76-4
M. Wt: 419.4 g/mol
InChI Key: PCGVSAVRGNUUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Bromotricosa-8,17,19-triene-4,6-diynoic acid is a complex organic compound with the molecular formula C23H31BrO2. It contains a total of 57 atoms, including 31 hydrogen atoms, 23 carbon atoms, 2 oxygen atoms, and 1 bromine atom . This compound is notable for its unique structure, which includes multiple double and triple bonds, as well as a bromine atom, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Bromotricosa-8,17,19-triene-4,6-diynoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of carbon-carbon bonds through reactions such as the Sonogashira coupling, which is used to introduce the diynoic acid moiety. The bromine atom is usually introduced through a halogenation reaction, where a brominating agent like N-bromosuccinimide (NBS) is used under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

18-Bromotricosa-8,17,19-triene-4,6-diynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a variety of functional groups, such as azides or thiols.

Scientific Research Applications

18-Bromotricosa-8,17,19-triene-4,6-diynoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: It can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or signaling molecules.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.

    Industry: The unique structural features of this compound make it useful in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 18-Bromotricosa-8,17,19-triene-4,6-diynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the conjugated system of double and triple bonds allow the compound to participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

18-Bromotricosa-8,17,19-triene-4,6-diynoic acid can be compared with other similar compounds, such as:

    18-Chlorotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with a chlorine atom instead of bromine.

    18-Iodotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with an iodine atom instead of bromine.

    18-Fluorotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties.

Properties

CAS No.

158182-76-4

Molecular Formula

C23H31BrO2

Molecular Weight

419.4 g/mol

IUPAC Name

18-bromotricosa-8,17,19-trien-4,6-diynoic acid

InChI

InChI=1S/C23H31BrO2/c1-2-3-16-19-22(24)20-17-14-12-10-8-6-4-5-7-9-11-13-15-18-21-23(25)26/h5,7,16,19-20H,2-4,6,8,10,12,14,17-18,21H2,1H3,(H,25,26)

InChI Key

PCGVSAVRGNUUGL-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=CCCCCCCCC=CC#CC#CCCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.